3-(2,2,2-Trifluoroethoxy)phenylboronic acid
Overview
Description
“3-(2,2,2-Trifluoroethoxy)phenylboronic acid” is a chemical compound commonly used in the synthesis of biologically active compounds . It has the molecular formula C8H8BF3O3 .
Molecular Structure Analysis
The molecular structure of “3-(2,2,2-Trifluoroethoxy)phenylboronic acid” is represented by the SMILES stringOB(O)c1cccc(OCC(F)(F)F)c1
. The compound has a molecular weight of 219.95 . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 306.9±52.0 °C at 760 mmHg, and a flash point of 139.4±30.7 °C . The compound has a molar refractivity of 44.7±0.4 cm3, and a molar volume of 162.0±5.0 cm3 .Scientific Research Applications
Organic Synthesis Intermediate
“3-(2,2,2-Trifluoroethoxy)phenylboronic acid” can be used as an organic synthesis intermediate . This means it can be used in the production of a wide range of organic compounds, serving as a crucial component in various chemical reactions.
Pharmaceutical Intermediate
In addition to being an organic synthesis intermediate, this compound also serves as a pharmaceutical intermediate . This suggests its use in the production of various pharmaceutical drugs, contributing to the development of new medications and therapies.
Synthesis of Biologically Active Compounds
This compound is commonly used in the synthesis of biologically active compounds . These compounds have a variety of applications in biological research and drug development, contributing to advancements in these fields.
Development of P2X7 Antagonists
One specific application of “3-(2,2,2-Trifluoroethoxy)phenylboronic acid” in the synthesis of biologically active compounds is the development of P2X7 antagonists . These are used in the treatment of pain, providing a potential avenue for new pain relief medications.
Production of Aldosterone Synthase Inhibitors
Another specific application in the synthesis of biologically active compounds is the production of aldosterone synthase inhibitors . These inhibitors are used in the treatment of conditions like hypertension and heart failure.
Creation of CETP Inhibitors
The compound is also used in the creation of CETP (Cholesteryl Ester Transfer Protein) inhibitors . These inhibitors are used in the management of cholesterol levels, offering a potential treatment for conditions like hypercholesterolemia.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, in general, are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups present in the target molecules . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Boronic acids are often used in the synthesis of biologically active compounds, suggesting that they may influence a variety of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic potential .
Result of Action
The ability of boronic acids to form reversible covalent bonds with hydroxyl groups can lead to changes in the function of target molecules, potentially impacting cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as temperature, pH, and the presence of other molecules can affect the stability and reactivity of boronic acids . .
properties
IUPAC Name |
[3-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c10-8(11,12)5-15-7-3-1-2-6(4-7)9(13)14/h1-4,13-14H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLRKQKOUYNFDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655555 | |
Record name | [3-(2,2,2-Trifluoroethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
850593-08-7 | |
Record name | [3-(2,2,2-Trifluoroethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,2,2-Trifluoroethoxy)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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